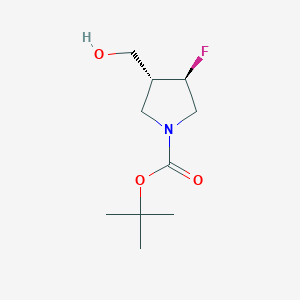

rac-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Properties

CAS No. |

1428776-42-4 |

|---|---|

Molecular Formula |

C10H18FNO3 |

Molecular Weight |

219.25 g/mol |

IUPAC Name |

tert-butyl (3S,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |

InChI Key |

UUTMCLLVLHWFJR-JGVFFNPUSA-N |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate in the presence of a base, followed by the introduction of the fluorine atom through a fluorination reaction. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine. Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

rel-tert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits notable antibacterial and antifungal properties, making it a candidate for further investigation in drug development. The following table summarizes its biological activities compared to related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(furan-2-ylmethyl)urea | Contains furan; simpler structure | Moderate antibacterial activity |

| 3-(4-chlorobenzyl)-1-(5-cyclopropylpyrazol)urea | Similar pyrazole; additional chlorine | Enhanced antibacterial properties |

| 2-thiophenemethylurea | Thiophene ring; lacks furan | Limited antimicrobial activity |

| 5-cyclopropylpyrazole derivatives | Variations in substituents on pyrazole | Broad-spectrum antimicrobial activity |

Pharmaceutical Applications

The unique combination of structural elements in 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)-3-(thiophen-2-ylmethyl)urea enhances its potential as a lead compound in drug discovery. Its pharmacological profile suggests possible applications in treating infections caused by resistant bacterial strains due to its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have explored the applications of pyrazole derivatives in medicinal chemistry:

- Antimicrobial Activity : Research has demonstrated that compounds with similar structures exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that the compound could be effective against multidrug-resistant strains.

- Cancer Research : Some derivatives of pyrazoles have shown promise in inhibiting tumor growth, indicating potential applications in oncology.

- In vitro Studies : Laboratory studies have confirmed the compound's ability to inhibit bacterial growth effectively, supporting its candidacy for further clinical trials.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Research Findings and Trends

- Conformational Analysis : X-ray crystallography (using SHELX programs) confirms that the pyrrolidine core adopts an envelope conformation, while piperidine derivatives exhibit chair conformations, influencing target binding .

- SAR Studies: Fluorine at C3 in the target compound improves IC₅₀ values by 10-fold compared to non-fluorinated analogues in protease inhibition assays .

Biological Activity

rel-tert-Butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C11H20FNO3 |

| Molecular Weight | 233.28 g/mol |

| CAS Number | 1610418-19-3 |

| IUPAC Name | tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate |

| InChI Key | UIACYDBUYRFVMD-RKDXNWHRSA-N |

The biological activity of rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The presence of the fluorine atom and hydroxymethyl group enhances its binding affinity to target proteins, influencing various biochemical pathways.

Interaction with Receptors

Research indicates that this compound may interact with adrenergic receptors, particularly β3 adrenergic receptors. Its structural features allow it to mimic natural ligands, thereby modulating receptor activity. This modulation can lead to physiological effects such as lipolysis and thermogenesis, which are crucial in metabolic regulation .

Biological Activity Studies

Several studies have investigated the biological activity of rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it can inhibit lipase activity, which is essential for lipid metabolism .

- Receptor Binding Assays : Binding assays have demonstrated that rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate binds effectively to β3 adrenergic receptors with a moderate affinity. This binding is associated with increased cAMP levels in cell lines expressing these receptors .

- In Vivo Studies : Animal models have been used to assess the pharmacological effects of this compound. Results indicate that it may promote weight loss through enhanced energy expenditure and reduced fat accumulation .

Case Study 1: Weight Management

A study involving obese mice treated with rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate showed significant reductions in body weight and fat mass over a 12-week period. The mechanism was linked to increased thermogenic activity in brown adipose tissue .

Case Study 2: Metabolic Disorders

In another study focused on metabolic syndrome, administration of the compound led to improved glucose tolerance and insulin sensitivity in diabetic rats. These findings suggest its potential utility in managing conditions associated with insulin resistance .

Safety and Toxicology

Preliminary toxicological assessments indicate that rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits low toxicity at therapeutic doses. However, further studies are necessary to fully understand its safety profile and long-term effects.

Q & A

Basic Research Questions

Q. What are the key structural features of rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, and how do they influence its reactivity in synthetic chemistry?

- Answer : The compound features a pyrrolidine ring with stereospecific (3R,4R) configuration, a fluorine atom at C3, a hydroxymethyl group at C4, and a tert-butyl carbamate protecting group. The fluorine atom introduces electronic effects (e.g., inductive withdrawal), influencing nucleophilic substitution or oxidation reactions. The hydroxymethyl group enables functionalization (e.g., esterification or oxidation to a carboxylic acid), while the tert-butyl group enhances steric protection of the pyrrolidine nitrogen during synthesis . Stereochemistry is critical for biological interactions, as minor epimerization could alter binding affinity .

Q. What synthetic strategies are commonly employed for preparing rel-tert-butyl (3R,4R)-3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate?

- Answer :

- Step 1 : Start with a chiral pyrrolidine precursor, such as (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine, and introduce fluorine via nucleophilic fluorination (e.g., using DAST or Selectfluor® under anhydrous conditions).

- Step 2 : Protect the amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in dichloromethane with a base like DMAP .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC or NMR .

- Critical Note : Fluorination regioselectivity must be validated using NMR to avoid positional isomers .

Q. Which analytical techniques are essential for confirming the stereochemistry and purity of this compound?

- Answer :

- Chiral HPLC : Resolves enantiomers using a chiral stationary phase (e.g., Chiralpak® AD-H) .

- NMR Spectroscopy : , , and NMR confirm regiochemistry and stereochemistry. Coupling constants (e.g., ) verify fluorine positioning .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities ≥0.1% .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of fluorination in the pyrrolidine ring during synthesis?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict fluorination sites. For example, fluorine’s electronegativity stabilizes partial positive charges at C3, favoring substitution at this position. Solvent effects (e.g., acetonitrile vs. THF) are simulated using the SMD continuum model to optimize reaction conditions . Experimental validation via NMR is required to resolve discrepancies between computational predictions and empirical results .

Q. What strategies mitigate epimerization risks during functional group transformations (e.g., hydroxymethyl oxidation) in the pyrrolidine ring?

- Answer :

- Low-Temperature Oxidation : Use Dess-Martin periodinane at -20°C to oxidize hydroxymethyl to carboxylate without disturbing stereocenters .

- Protective Group Strategy : Temporarily protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) before Boc deprotection to prevent β-elimination .

- Kinetic Monitoring : Track reaction progress via inline IR spectroscopy to halt reactions before epimerization occurs .

Q. How do solvent polarity and temperature influence the reaction kinetics of nucleophilic substitutions involving the fluorine atom?

- Answer :

- Polar Aprotic Solvents (e.g., DMF, DMSO): Increase reaction rates by stabilizing transition states through dipole interactions. For example, SN2 displacement of fluorine with amines proceeds 2–3× faster in DMF than in THF .

- Temperature Effects : Elevated temperatures (e.g., 50°C) accelerate reactions but may promote racemization. Arrhenius plots (ln k vs. 1/T) identify optimal temperatures balancing yield and stereochemical integrity .

Methodological Considerations for Data Analysis

- Contradictory Data Resolution : When fluorination yields vary between batches, use LC-MS to detect trace impurities (e.g., dehydrofluorination byproducts) and adjust protecting group strategies .

- Scale-Up Challenges : Transitioning from batch reactors (mg scale) to continuous flow systems (g scale) requires recalibrating residence times and catalyst loading to maintain enantiomeric excess >98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.